CID 78061552
Description
Properties
Molecular Formula |
C19H33Si |
|---|---|
Molecular Weight |
289.5 g/mol |
InChI |
InChI=1S/C19H33Si/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |
InChI Key |
RPNHTTDZVIVUGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)(C3CCCCC3)[Si] |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for the preparation of CID 78061552 involve several steps. The preparation methods typically include:
Dissolution of organic amine in a solvent: This step involves dissolving an organic amine in a suitable solvent.
Addition of dianhydride: The dianhydride is added to the solution, followed by stirring and reacting to form the desired compound.
Industrial production methods: Industrial production methods may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 78061552 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as chromic acid or potassium dichromate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Chromic acid, potassium dichromate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CID 78061552 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: This compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of CID 78061552 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can involve inhibition or activation of enzymes, receptors, or other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Without data specific to CID 78061552, a comparative analysis cannot be performed. However, the evidence highlights methodologies and compound classes that may serve as indirect references:
A. Phenolic Acids and Flavonoids
lists bioactive compounds in Hibiscus sabdariffa, such as:
- Hibiscus acid (CID: 6481826): A hydroxycitric acid derivative with antioxidant properties.
- Caffeic acid (CID: 689043): A phenolic acid involved in anti-inflammatory pathways.
- Quercetin (CID: 5280343): A flavonoid with well-documented anticancer and antioxidant effects .
If this compound belongs to this class, its properties could be compared using parameters like:
| Compound | CID | Molecular Formula | Key Activities |
|---|---|---|---|
| Hibiscus acid | 6481826 | C₆H₈O₇ | Antioxidant, anti-obesity |
| Caffeic acid | 689043 | C₉H₈O₄ | Anti-inflammatory, antimicrobial |
| Quercetin | 5280343 | C₁₅H₁₀O₇ | Anticancer, antiviral |
B. CID in Mass Spectrometry
describes collision-induced dissociation (CID) to differentiate ginsenosides (e.g., ginsenoside Rf vs. pseudoginsenoside F11). While unrelated to this compound, this technique could theoretically analyze its fragmentation patterns if structural data were available .
Recommendations for Future Research
Verify the CID Identifier : Confirm the correct PubChem CID or chemical name.
Expand Literature Review : Investigate databases like PubMed, SciFinder, or Reaxys for peer-reviewed studies on CID 78061553.
Experimental Characterization : Perform NMR, MS, and XRD analyses to elucidate its structure and properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
